molecular formula C25H30N2O4 B1199333 4,4'-Methylenebis(N,N-diglycidylaniline) CAS No. 28768-32-3

4,4'-Methylenebis(N,N-diglycidylaniline)

Cat. No. B1199333
CAS RN: 28768-32-3
M. Wt: 422.5 g/mol
InChI Key: FAUAZXVRLVIARB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of MBDA involves the reaction of diglycidylaniline (DGA) with various amines, leading to the formation of cyclic products through intramolecular reactions. Notably, the reaction with N-methylaniline (NMA) has been investigated, highlighting the formation of an eight-membered ring as the main cyclic product (Matějka et al., 1986). This cyclization is a crucial step in the synthesis of MBDA, affecting its subsequent reactivity and properties in epoxy resin formulations.

Molecular Structure Analysis

The molecular structure of MBDA and its derivatives, such as 4,4'-methylenebis(N-salicylidene-2,6-diisopropylaniline), has been elucidated using various analytical techniques, including NMR, IR, DSC, and X-ray crystallography. These studies reveal polymorphic crystals with different space groups, indicating variations in molecular shape and cavity within each crystal, which in turn affects their photochromic behavior and thermal stability (Taneda et al., 2004).

Chemical Reactions and Properties

MBDA's reactivity, particularly in the context of epoxy resin curing, has been a subject of extensive study. Investigations into its reactions with aniline and substituted anilines have shown dominant intramolecular cyclization reactions, leading to the formation of significant amounts of cis and trans isomers of the eight-membered 3,7-dihydroxy-perhydro-1,5-diazocine ring (Johncock et al., 1991). These cyclization reactions are crucial for understanding the cross-linking behavior of MBDA in epoxy systems.

Physical Properties Analysis

The physical properties of MBDA, including its molecular mobility in the glassy state and glass transformation region, have been characterized using Thermally Stimulated Depolarization Current (TSDC) measurements. These studies provide insight into the slow molecular mobility of MBDA and the discrepancies reported in the steepness index or fragility, highlighting the complexity of its physical behavior (Diogo & Ramos, 2006).

Chemical Properties Analysis

The chemical properties of MBDA, particularly its reactivity in the formation of epoxy networks, have been explored through the study of its curing kinetics with various amines. The activation energy and frequency factor of these reactions provide valuable information on the efficiency and behavior of MBDA in curing processes, influencing the mechanical and thermal properties of the resultant polymers (Janeczek et al., 2009).

Scientific Research Applications

  • Production of Thermosetting Polymers

    • Field : Polymer Chemistry
    • Application : 4,4’-Methylenebis(N,N-diglycidylaniline) (MDGA) is a bifunctional monomer possessing two epoxy groups (glycidyl groups) and two amine groups. It is commonly used as a monomer in the production of thermosetting polymers, particularly epoxy resins .
    • Method : The specific methods of application or experimental procedures would depend on the type of thermosetting polymer being produced. Typically, MDGA would be mixed with other monomers and then subjected to heat or a catalyst to initiate polymerization .
    • Results : MDGA-based epoxy resins can exhibit desirable properties such as high strength, chemical resistance, and thermal stability, which makes them suitable for a wide range of applications such as adhesives, coatings, composites, and electronic encapsulation .
  • Synthesis of Phenyl Camellia Seed Oil Ester

    • Field : Green Chemistry
    • Application : In this study, Camellia oleifera seed oil, a specialty resource in China, was utilized as a raw material and reacted with 4,4’-Methylenebis(N,N-diglycidylaniline) (AG-80) to synthesize Phenyl Camellia seed Oil Ester (PCSOE) .
    • Method : The specific methods of application or experimental procedures would involve reacting Camellia oleifera seed oil with 4,4’-Methylenebis(N,N-diglycidylaniline) under suitable conditions to produce PCSOE .
    • Results : The results or outcomes of this application are not specified in the available data .
  • Synthesis of Tetra-functional Epoxy-Acrylate UV Curable Resins

    • Field : Material Science
    • Application : 4,4’-Methylenebis(N,N-diglycidylaniline) can be used as a precursor to synthesize tetra-functional epoxy-acrylate UV curable resins .
    • Method : The specific methods of application or experimental procedures would involve reacting 4,4’-Methylenebis(N,N-diglycidylaniline) with suitable reagents under UV light to produce the desired resins .
    • Results : The results or outcomes of this application are not specified in the available data .
  • Synthesis of Poly(hexamethylene biguanide) Based Polymer Networks

    • Field : Polymer Chemistry
    • Application : 4,4’-Methylenebis(N,N-diglycidylaniline) can be used as a precursor to synthesize poly(hexamethylene biguanide) based polymer networks .
    • Method : The specific methods of application or experimental procedures would involve reacting 4,4’-Methylenebis(N,N-diglycidylaniline) with suitable reagents to produce the desired polymer networks .
    • Results : These polymer networks are applicable as catalysts for transesterification of vegetable oils .
  • Production of Biocompatible Materials

    • Field : Biomedical Engineering
    • Application : 4,4’-Methylenebis(N,N-diglycidylaniline) is utilized in the production of biocompatible materials, such as hydrogels and other tissue engineering scaffolds .
    • Method : The specific methods of application or experimental procedures would depend on the type of biocompatible material being produced. Typically, 4,4’-Methylenebis(N,N-diglycidylaniline) would be mixed with other monomers and then subjected to heat or a catalyst to initiate polymerization .
    • Results : Its ability to form strong and stable crosslinks makes it valuable in the creation of medical devices, implants, and drug delivery systems .
  • Synthesis of UV-Curable Tetra-functional Epoxy Acrylate (EA4)

    • Field : Material Science
    • Application : 4,4’-Methylenebis(N,N-diglycidylaniline) can be used as a starting material to synthesize UV-curable tetra-functional epoxy acrylate (EA4), which is used as a crosslinker for UV-curable resins .
    • Method : The specific methods of application or experimental procedures would involve reacting 4,4’-Methylenebis(N,N-diglycidylaniline) with suitable reagents under UV light to produce the desired resins .
    • Results : The results or outcomes of this application are not specified in the available data .
  • Synthesis of UV-Curable Tetra-functional Epoxy Acrylate (EA4)

    • Field : Material Science
    • Application : 4,4’-Methylenebis(N,N-diglycidylaniline) can be used as a starting material to synthesize UV-curable tetra-functional epoxy acrylate (EA4), which is used as a crosslinker for UV-curable resins .
    • Method : The specific methods of application or experimental procedures would involve reacting 4,4’-Methylenebis(N,N-diglycidylaniline) with suitable reagents under UV light to produce the desired resins .
    • Results : The results or outcomes of this application are not specified in the available data .
  • Synthesis of Bismaleimide/Diallyl Bisphenol A (BMI/DBA)–Epoxy Interpenetrating Network Resins

    • Field : Aerospace and Automotive Industries
    • Application : 4,4’-Methylenebis(N,N-diglycidylaniline) can be used in the synthesis of bismaleimide/diallyl bisphenol A (BMI/DBA)–epoxy interpenetrating network resins, which have potential applications in the aerospace and automotive industries because of their high thermal stability and low activation energy .
    • Method : The specific methods of application or experimental procedures would involve reacting 4,4’-Methylenebis(N,N-diglycidylaniline) with suitable reagents to produce the desired resins .
    • Results : The results or outcomes of this application are not specified in the available data .
  • Production of Biocompatible Materials

    • Field : Biomedical Engineering
    • Application : 4,4’-Methylenebis(N,N-diglycidylaniline) is utilized in the production of biocompatible materials, such as hydrogels and other tissue engineering scaffolds . Its ability to form strong and stable crosslinks makes it valuable in the creation of medical devices, implants, and drug delivery systems .
    • Method : The specific methods of application or experimental procedures would depend on the type of biocompatible material being produced. Typically, 4,4’-Methylenebis(N,N-diglycidylaniline) would be mixed with other monomers and then subjected to heat or a catalyst to initiate polymerization .
    • Results : The results or outcomes of this application are not specified in the available data .

Safety And Hazards

4,4’-Methylenebis(N,N-diglycidylaniline) may cause an allergic skin reaction . It is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust, fume, gas, mist, vapors, spray, and avoiding contact with skin and eyes .

properties

IUPAC Name

4-[[4-[bis(oxiran-2-ylmethyl)amino]phenyl]methyl]-N,N-bis(oxiran-2-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O4/c1-5-20(26(10-22-14-28-22)11-23-15-29-23)6-2-18(1)9-19-3-7-21(8-4-19)27(12-24-16-30-24)13-25-17-31-25/h1-8,22-25H,9-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAUAZXVRLVIARB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CN(CC2CO2)C3=CC=C(C=C3)CC4=CC=C(C=C4)N(CC5CO5)CC6CO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31305-94-9
Record name 2-Oxiranemethanamine, N,N′-(methylenedi-4,1-phenylene)bis[N-(2-oxiranylmethyl)-, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=31305-94-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID0042248
Record name 4,4'-Methylenebis(N,N-diglycidylaniline)
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Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Oxiranemethanamine, N,N'-(methylenedi-4,1-phenylene)bis[N-(2-oxiranylmethyl)-
Source EPA Chemicals under the TSCA
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Product Name

4,4'-Methylenebis(N,N-diglycidylaniline)

CAS RN

28768-32-3
Record name Tetraglycidyl 4,4′-diaminodiphenylmethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28768-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetraglycidyl-4,4'-methylene dianiline
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Record name 2-Oxiranemethanamine, N,N'-(methylenedi-4,1-phenylene)bis[N-(2-oxiranylmethyl)-
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Record name 4,4'-Methylenebis(N,N-diglycidylaniline)
Source EPA DSSTox
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Record name 4,4'-methylenebis[N,N-bis(2,3-epoxypropyl)aniline]
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Record name TETRAGLYCIDYL METHYLENEDIANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
144
Citations
HP Diogo, JJM Ramos - Journal of molecular liquids, 2006 - Elsevier
Thermally Stimulated Depolarization Current (TSDC) measurements on 4,4′-methylenebis (N,N-diglycidylaniline) (MBDA) have been carried out in the temperature region from −165 …
Number of citations: 13 www.sciencedirect.com
T Viciosa, G Pires, JJM Ramos - Journal of Molecular Liquids, 2009 - Elsevier
In the present work we revisit the previously published study by Thermally Stimulated Depolarisation Currents (TSDC) of the slow molecular mobility in the amorphous solid state of 4,4′…
Number of citations: 14 www.sciencedirect.com
LH Sinh, NN Trung, BT Son, S Shin… - Polymer Engineering …, 2014 - Wiley Online Library
A novel di‐carboxylic acid curing agent (DACA) was successfully synthesized and cured with three different epoxy resins: glycidyl end‐capped poly(bisphenol‐A‐co‐epichlorohydrin) (…
SK Rath, A Diby, Z Seghier, FYC Boey, MJM Abadie - 2006 - sid.ir
Epoxies are generally cross-linked by the addition of a hardener, most of the time a diamine such as diamine diphenyl sulphone, oxydianiline or methylene diamine, and then …
Number of citations: 14 www.sid.ir
M Hayashi - ACS Applied Polymer Materials, 2020 - ACS Publications
Catalyst-free vitrimers have attracted attention for practical application of the vitrimer concept, which requires fundamental knowledge of physical property tuning. We prepared catalyst-…
Number of citations: 25 pubs.acs.org
M Ikeda, M Aniya - Journal of Physics: Conference Series, 2010 - iopscience.iop.org
In this paper, a method to analyze the temperature and pressure dependences of the viscosity or of the structural relaxation time in supercooled liquids is shown from the point of view of …
Number of citations: 8 iopscience.iop.org
F Mohtadizadeh, MJ Zohuriaan-Mehr… - Progress in Organic …, 2015 - Elsevier
UV-curable tetra-functional epoxy acrylate (EA4) was newly synthesized using 4,4′-methylenebis(N,N-diglycidylaniline). Effects of reaction temperature and epoxy/acrylic acid molar …
Number of citations: 45 www.sciencedirect.com
L Bromberg, E Fasoli, M Alvarez, TA Hatton… - Reactive and Functional …, 2010 - Elsevier
Polycationic systems based on poly(hexamethylene biguanide) (PHMBG), branched polyethyleneimine (PEI) and poly(N-vinylguanidine) (PVG) have been evaluated as heterogeneous …
Number of citations: 29 www.sciencedirect.com
FM Zadeh, MJ Zohuriaan-Mehr - 2014 - sid.ir
The acrylation of 4, 4′-methylenebis (N, N-diglycidylaniline) epoxy resin was carried out through the reaction with acrylic acid in the presence of triphenyl phosphine under microwave …
Number of citations: 2 www.sid.ir
Q Yu, NT Alvarez, P Miller, R Malik, MR Haase… - Materials, 2016 - mdpi.com
Individual Carbon Nanotubes (CNTs) have a great mechanical strength that needs to be transferred into macroscopic fiber assemblies. One approach to improve the mechanical …
Number of citations: 27 www.mdpi.com

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